![molecular formula C9H9NO4 B3048948 5,6-Dihydroxyindoline-2-carboxylic acid CAS No. 18791-20-3](/img/structure/B3048948.png)
5,6-Dihydroxyindoline-2-carboxylic acid
Overview
Description
5,6-Dihydroxyindoline-2-carboxylic acid (DHICA) is an intermediate in the biosynthesis of melanin . It is one of the building blocks of eumelanin, an irregular heteropolymer and the most common form of melanin . Eumelanin has potential applications in organic electronics and bioelectronics .
Synthesis Analysis
The key methods for the synthesis of 5,6-dihydroxyindole-2-carboxylic acid have been published over the past 8 years (2012–2020) . The classical Fischer indole synthesis is used by rearrangement of [(3,4-dimethoxyphenyl)hydrazono] pyruvic acid ethyl ester into indole-2-carboxylic acid ethyl ester by heating in polyphosphoric acid .Molecular Structure Analysis
DHICA forms two-dimensional (2D) self-assembled structures governed by intermolecular interactions . These structures are dominated by the hydrogen bonding of carboxylic acid dimers, and a variety of 2D architectures are formed due to the multiple weak interactions of the catechol group .Chemical Reactions Analysis
The hydroxyl group in DHICA allows for redox reactions, caused by oxidation via O2 exposure, resulting in molecular rearrangement . The susceptibility of the molecules to oxidation is affected by their self-assembled molecular network architectures .Physical And Chemical Properties Analysis
The physical and chemical properties of DHICA are significantly influenced by its ability to form various 2D architectures through self-assembly . The carboxylation of DHICA has a significant effect on the physical properties of the molecules .Scientific Research Applications
- Potential Applications :
Organic Electronics and Bioelectronics
DHICA’s self-assembly behavior makes it intriguing for applications in organic electronics and bioelectronics:
- Applications :
Photoprotective Amides
Recent studies have investigated DHICA carboxamides and their potential photoprotective properties:
- Applications :
Tyrosinase Enzyme Activity
DHICA plays a role in tyrosinase enzymatic reactions:
Mechanism of Action
Target of Action
5,6-Dihydroxyindoline-2-carboxylic acid (DHICA) is a key building block of eumelanin, a common form of melanin . It primarily targets the melanin biosynthesis pathway . The compound interacts with tyrosinase-related protein 1 (TYRP1), a crucial enzyme in melanin production .
Mode of Action
DHICA is oxidized by TYRP1 into indole-5,6-quinone-2-carboxylic acid in the presence of bound Cu(2+) ions . This oxidation process is essential for the synthesis of eumelanin . The compound’s interaction with its target results in the production of melanin, influencing the type of melanin synthesized .
Biochemical Pathways
The primary biochemical pathway affected by DHICA is the melanin biosynthesis pathway . The oxidation of DHICA leads to the production of eumelanin, an irregular heteropolymer . Eumelanin has potential applications in organic electronics and bioelectronics .
Result of Action
The oxidation of DHICA results in the production of eumelanin . Eumelanin is known to protect living tissues from UV radiation . It also has antiviral activity against various viruses, including influenza viruses, herpes simplex virus type 2, HIV-1, and vaccinia virus . Furthermore, melanin-containing immunomodulators have been developed to fight cancer .
Safety and Hazards
Future Directions
The future directions of research on DHICA could involve further investigation of its self-assembled structures to understand the self-assembly of more complex biomolecular systems . Given its potential applications in organic electronics and bioelectronics, there is also scope for exploring its use in these fields .
properties
IUPAC Name |
5,6-dihydroxy-2,3-dihydro-1H-indole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h2-3,6,10-12H,1H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWYRSDDJVCWPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC(=C(C=C21)O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408516 | |
Record name | 5,6-dihydroxyindoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydroxyindoline-2-carboxylic acid | |
CAS RN |
18791-20-3 | |
Record name | 5,6-dihydroxyindoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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